Z-D-Ala(tBu)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVUWUDYYMENSJ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Z D Ala Tbu Oh
Synthetic Routes for the Preparation of Z-D-Ala(tBu)-OH
The preparation of this compound involves a sequence of protection steps to mask the reactive functional groups of D-alanine, ensuring regioselective reactions and preserving stereochemical integrity.
Aminoprotection of D-Alanine with Benzyloxycarbonyl (Z) Group
The initial step in the synthesis is the protection of the α-amino group of D-alanine. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group in peptide synthesis, introduced by Bergmann and Zervas. researchgate.net It is favored for its stability under a wide range of reaction conditions and its susceptibility to removal under specific, mild conditions. researchgate.netwiley-vch.de
The protection reaction is typically carried out by treating D-alanine with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride) in the presence of a base. wiley-vch.deprepchem.com The reaction is often performed in an aqueous medium with sodium hydroxide, maintaining a basic pH to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate. prepchem.com An alternative method involves using reagents like Fmoc-Cl or Fmoc-OSu for introducing the Fmoc protecting group, which is another common strategy in peptide synthesis. creative-peptides.com
Table 1: Reagents for Aminoprotection of D-Alanine
| Protecting Group | Reagent |
| Benzyloxycarbonyl (Z) | Benzyl Chloroformate |
| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu |
Introduction of the tert-Butyl Moiety: Esterification, Etherification, or Other Functionalization Strategies
With the amino group protected, the next step involves the introduction of the tert-butyl group to protect the carboxylic acid. This is typically achieved through esterification. A common method involves the reaction of the N-protected amino acid with isobutylene (B52900) in the presence of an acid catalyst, such as sulfuric acid or a combination of boron trifluoride etherate and anhydrous phosphoric acid. google.com Another approach is the direct use of tert-butanol (B103910) with reagents like anhydrous magnesium sulfate (B86663) and boron trifluoride diethyl etherate. rjsvd.com Transesterification using a tert-butyl compound like tert-butyl acetate (B1210297) in the presence of a catalyst is also a viable method. google.com
For amino acids with side-chain functional groups, such as serine, the tert-butyl group can be introduced as an ether to protect the hydroxyl group, resulting in compounds like Z-D-Ser(tBu)-OH. peptide.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. researchgate.net Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. rsc.orgchemrxiv.org For instance, in the aminoprotection step, maintaining a specific pH range (typically 10-12) is important for efficient reaction and to minimize side products. prepchem.com Similarly, during esterification, the choice and amount of the acid catalyst can significantly impact the reaction outcome. google.com Purification of intermediates at each stage, often through crystallization or chromatography, is essential to ensure the high purity of the final this compound. acs.org
Stereochemical Control and Retention during Synthesis
Maintaining the stereochemical integrity of the chiral center at the α-carbon is of utmost importance in amino acid and peptide synthesis. organic-chemistry.orgnih.govcapes.gov.br The risk of racemization is a significant concern, particularly during the activation of the carboxyl group for peptide coupling. The use of appropriate protecting groups and coupling reagents helps to minimize this risk. researchgate.net Kinetic resolution can be an effective method for achieving stereochemical control, preferentially reacting one enantiomer and leaving the other enriched. pnas.org Throughout the synthesis of this compound, reaction conditions are carefully controlled to prevent epimerization and ensure the retention of the D-configuration.
Protecting Group Manipulation Strategies
The strategic removal of protecting groups is a cornerstone of peptide synthesis, allowing for the sequential formation of peptide bonds.
Selective Cleavage of Z-Protecting Group via Catalytic Hydrogenolysis
The benzyloxycarbonyl (Z) group is most commonly and mildly removed by catalytic hydrogenolysis. highfine.comnih.govgoogle.com This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. rsc.orgrsc.org The reaction proceeds under mild conditions, often at room temperature and atmospheric pressure, and selectively cleaves the Cbz group without affecting other protecting groups like the tert-butyl ester or ether. nih.govrsc.org This orthogonality of protecting groups is a key principle in modern peptide synthesis. researchgate.netug.edu.pl
The hydrogen source for this reaction can be hydrogen gas or through transfer hydrogenation using compounds like cyclohexene. rsc.org The choice of catalyst and solvent can be optimized to ensure efficient and clean deprotection. highfine.com For instance, palladium black is sometimes used for more rapid removal of certain protecting groups. rsc.org
Table 2: Common Methods for Z-Group Removal
| Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, selective, most common. highfine.com |
| Transfer Hydrogenation | Cyclohexene, Pd/C | Convenient alternative to H₂ gas. rsc.org |
| Strong Acid Cleavage | HBr in Acetic Acid | Used when catalytic methods are not suitable. highfine.com |
| Sodium in Liquid Ammonia | Na/NH₃ | Powerful reduction method. highfine.com |
Selective Cleavage of tert-Butyl Protecting Group via Acidolysis
The tert-butyl (tBu) ester is a widely utilized protecting group for carboxylic acids due to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. This selective removal, known as acidolysis, is a cornerstone of its application in multi-step syntheses.
The cleavage of the tert-butyl group from this compound is typically achieved by treatment with a strong acid in an anhydrous organic solvent. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane. researchgate.net The reaction proceeds readily at room temperature and is often complete within a short period, typically 30 minutes. researchgate.net
Several studies have explored the chemoselectivity of this deprotection. For instance, it has been demonstrated that the tert-butoxycarbonyl (Boc) group on an amine can be selectively removed in the presence of a tert-butyl ester using specific reagent systems. Conversely, conditions can be optimized to selectively cleave the tert-butyl ester while leaving other acid-sensitive groups, such as N-Boc or N-trityl groups, intact. scite.ai The use of zinc bromide (ZnBr2) in DCM has been reported as a method for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups. scite.ai Aqueous phosphoric acid has also been shown to be an effective and mild reagent for the deprotection of tert-butyl esters, tolerating other groups like CBZ carbamates and benzyl esters. organic-chemistry.org
The general stability of various protecting groups under different deprotection conditions is a critical consideration in synthetic planning. The following table summarizes the stability of common protecting groups to reagents used for tert-butyl ester cleavage.
| Protecting Group | Reagent for tBu Cleavage (e.g., TFA) | Stability |
| Benzyloxycarbonyl (Z) | Stable | The Z group is generally stable to the acidic conditions used for tBu removal. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Cleaved | Fmoc is labile to basic conditions, but can also be cleaved by strong acids. |
| Benzyl (Bzl) ether/ester | Stable | Benzyl groups are typically removed by hydrogenolysis, not acidolysis. thieme-connect.de |
| tert-Butoxycarbonyl (Boc) | Cleaved | The Boc group is also acid-labile and will be removed under these conditions. researchgate.netacs.org |
| Trityl (Trt) | Cleaved | The trityl group is highly acid-sensitive and will be cleaved. |
Mechanistic Insights into Protecting Group Introduction and Removal
Introduction of Protecting Groups:
The synthesis of this compound involves two key protection steps: the introduction of the benzyloxycarbonyl (Z) group onto the amine of D-alanine and the esterification of the carboxylic acid with a tert-butyl group.
The Z group is typically introduced by reacting D-alanine with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction known as the Schotten-Baumann reaction. researchgate.netmasterorganicchemistry.com The mechanism involves the nucleophilic attack of the deprotonated amino group on the carbonyl carbon of benzyl chloroformate, leading to the formation of the carbamate (B1207046) linkage.
The tert-butyl ester can be formed through several methods. One common approach is the acid-catalyzed addition of isobutylene to the carboxylic acid. researchgate.net The mechanism involves the protonation of isobutylene to form the stable tert-butyl cation, which is then attacked by the carboxylate oxygen. youtube.com Another method involves the reaction of the acid with tert-butanol in the presence of a dehydrating agent and a catalyst. researchgate.net
Removal of Protecting Groups:
The acid-catalyzed cleavage of the tert-butyl ester proceeds via an AAL1 or E1 mechanism. youtube.com In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making it a better leaving group. The C-O bond between the carbonyl carbon and the tert-butyl group then cleaves to form a stable tert-butyl carbocation and the free carboxylic acid. The tert-butyl cation is subsequently quenched by a nucleophile or eliminates a proton to form isobutylene. youtube.com
The benzyloxycarbonyl (Z) group , on the other hand, is typically removed by catalytic hydrogenolysis. masterorganicchemistry.com This process involves the use of a catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The Z group is stable to the acidic conditions used to remove the tert-butyl ester, providing orthogonality in deprotection strategies. iris-biotech.de
Derivatization and Advanced Chemical Modifications
The presence of two distinct functional groups in this compound, the N-terminal protecting group and the C-terminal ester, allows for a variety of derivatization and modification strategies.
Transformation of the Carboxylic Acid Moiety
While the primary purpose of the tert-butyl ester is protection, it can be a precursor to other functionalities after its selective removal. Once the tert-butyl group is cleaved to reveal the free carboxylic acid, a range of transformations can be performed.
Amide Bond Formation: The most common transformation is the coupling with an amine to form an amide bond, a fundamental reaction in peptide synthesis. This is typically achieved using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). nih.gov
Esterification: The carboxylic acid can be re-esterified with different alcohols to introduce other ester protecting groups or to form ester-containing target molecules.
Reduction to an Aldehyde: The corresponding aldehyde, Z-D-alaninal, can be synthesized. One method involves the reduction of the corresponding Z-D-alanine methyl or ethyl ester with diisobutylaluminum hydride (DIBAL-H). thieme-connect.de This aldehyde can then be used in various subsequent reactions.
Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂). organic-chemistry.org The resulting acid chloride can then be reacted with a variety of nucleophiles.
Modifications at the N-Terminus
Modifications at the N-terminus of this compound typically involve the removal of the Z group followed by the introduction of a new functionality.
Deprotection and Acylation: After removal of the Z group by hydrogenolysis, the resulting free amine can be acylated with various acylating agents to introduce different N-terminal modifications.
Biomimetic Transamination: A biomimetic transamination reaction can be used to modify the N-terminus of peptides and proteins. tufts.edu This technique can introduce a ketone or aldehyde group at the N-terminus, allowing for further modifications through oxime or hydrazone formation. tufts.edu
Reaction with Aldehydes: The N-terminal amino group can be selectively modified by reaction with aldehydes, such as 2-ethynylbenzaldehydes, under controlled pH conditions to form isoquinolinium structures. polyu.edu.hk
Enzymatic Modification: Enzymatic methods can also be employed for N-terminal modification. For instance, tyrosinase can be used to couple phenol (B47542) derivatives to N-terminal proline residues. berkeley.edu While not directly applicable to alanine (B10760859), this highlights the potential for enzymatic strategies in N-terminal modifications.
Formation of Analogues and Related Compounds
This compound serves as a starting material for the synthesis of various analogues and related compounds. These analogues often feature modifications to the alanine side chain or the incorporation of unnatural amino acids. sigmaaldrich.comsigmaaldrich.com
The synthesis of peptide analogues often involves the use of solid-phase peptide synthesis (SPPS), where this compound can be incorporated into a growing peptide chain. nih.gov The orthogonal protecting groups allow for selective deprotection and modification at various stages of the synthesis.
Examples of related compounds and analogues that can be synthesized using this compound or similar building blocks include:
Peptidomimetics: These are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. sigmaaldrich.com
Cyclic Peptides: The orthogonal protecting groups of this compound are valuable in the synthesis of cyclic peptides, where selective deprotection is required for cyclization. nih.gov
Glycopeptides and Lipopeptides: The protected amino acid can be incorporated into synthetic routes for these more complex biomolecules.
Stereochemical Investigations and Chiral Purity Control
Importance of D-Configuration of Alanine (B10760859) in Stereoselective Synthesis
While the L-configuration of amino acids is predominant in proteins synthesized by ribosomes, D-amino acids play crucial and distinct roles in nature and synthetic chemistry. acs.org The incorporation of a D-amino acid, such as the D-alanine enantiomer, into a peptide chain imparts significant properties that are highly desirable in therapeutic and research contexts.
One of the most well-documented roles of D-alanine is as a fundamental component of the peptidoglycan layer in bacterial cell walls. researchgate.netnih.govwikipedia.org The D-alanyl-D-alanine termini of peptidoglycan precursors are essential for the cross-linking reactions that provide structural integrity to the cell wall. researchgate.netnih.gov This unique structural feature is a key target for major classes of antibiotics, including β-lactams and glycopeptides like vancomycin, which interfere with the cell wall biosynthesis process. researchgate.net
In the realm of synthetic peptide chemistry, the introduction of D-amino acids is a widely used strategy to enhance the metabolic stability of peptide-based drugs. formulationbio.com Most naturally occurring proteases, the enzymes responsible for protein degradation in the body, are stereospecific for L-amino acids. formulationbio.com Peptides constructed with D-amino acids are therefore more resistant to enzymatic degradation, leading to a longer biological half-life and improved therapeutic potential. wikipedia.orgformulationbio.com Beyond stability, the inclusion of a D-amino acid can fundamentally alter the three-dimensional structure of a peptide, potentially leading to modified binding affinities for biological targets and novel biological activities. formulationbio.com
Methodologies for Assessing Enantiomeric Purity
Ensuring the enantiomeric purity of chiral building blocks like Z-D-Ala(tBu)-OH is critical for their use in synthesis. Several analytical techniques are employed to determine the ratio of enantiomers in a sample with high accuracy.
Chromatographic methods are the most common and powerful tools for this purpose. These techniques separate the D- and L-enantiomers, allowing for their quantification.
Gas Chromatography (GC): This method involves separating volatile derivatives of the amino acids on a chiral stationary phase. cat-online.com To enhance accuracy, GC coupled with mass spectrometry (GC-MS) can be used. This technique often employs deuterated reagents during sample preparation to account for any racemization that might occur during the analytical process itself. cat-online.comdigitellinc.com
High-Performance Liquid Chromatography (HPLC): HPLC offers versatile approaches for enantiomeric purity assessment. One direct method uses a chiral stationary phase that selectively interacts with each enantiomer, leading to different retention times. cat-online.com An alternative, widely used indirect method involves pre-column derivatization. The amino acid mixture is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers. tandfonline.comovid.com These diastereomeric pairs have different physical properties and can be readily separated on a standard achiral reversed-phase column. tandfonline.com The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides exceptional sensitivity and selectivity, allowing for the detection of trace enantiomeric impurities, often without the need for derivatization. digitellinc.comnih.gov
The table below summarizes the primary methodologies for assessing enantiomeric purity.
| Methodology | Principle | Advantages | Common Applications |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomeric derivatives on a chiral stationary phase. cat-online.com | High resolution for volatile compounds. | Analysis of free amino acids and their derivatives. cat-online.com |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase. cat-online.com | Direct analysis without derivatization. | Purity testing of chiral drugs and intermediates. cat-online.com |
| HPLC with Chiral Derivatization | Formation of diastereomers with a chiral agent (e.g., Marfey's reagent), followed by separation on an achiral column. tandfonline.com | Utilizes standard, robust achiral columns; high sensitivity. | Routine quality control of amino acid enantiomeric purity. tandfonline.comovid.com |
| HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | Separation on a chiral column followed by highly sensitive and specific mass spectrometric detection. nih.gov | High accuracy, can correct for on-column racemization, requires no derivatization. digitellinc.comnih.gov | Analysis of chiral purity in complex matrices like synthetic peptides. digitellinc.com |
Factors Influencing Stereochemical Integrity During Reactions
The stereochemical integrity of an amino acid derivative can be compromised during chemical reactions, primarily through a process called racemization, where a pure enantiomer converts into a mixture of both D- and L-forms. This loss of chiral purity is a significant concern in peptide synthesis and other stereoselective transformations.
Several factors can induce racemization:
Activation of the Carboxyl Group: In peptide synthesis, the carboxylic acid of the incoming amino acid must be "activated" to facilitate peptide bond formation. This activation, often achieved using coupling reagents, increases the acidity of the α-proton (the hydrogen on the chiral carbon). Under basic conditions, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate, which can then be re-protonated from either side to yield a mixture of D and L enantiomers.
Reaction Conditions: The choice of solvent, base, temperature, and reaction time significantly impacts the rate of racemization. wikipedia.org The presence of a strong base, elevated temperatures, and prolonged reaction times can all increase the likelihood of racemization. peptide.com
Protecting Groups: The nature of the N-protecting group on the amino acid can influence its susceptibility to racemization. nih.gov While the benzyloxycarbonyl (Z) group is generally robust, the specific combination of protecting groups and coupling conditions must be carefully selected to preserve stereochemical integrity.
Amino Acid Structure: The amino acid side chain itself can affect the rate of racemization. Residues like cysteine are known to be particularly prone to losing their stereochemical configuration during synthesis. ovid.com
Impact of Chiral Purity on Synthetic Utility and Downstream Applications
The enantiomeric purity of a chiral building block like this compound has profound consequences for its synthetic utility and the properties of the final products. nbinno.com In pharmaceutical development, the biological activity of a drug is often dependent on its specific stereochemistry. nbinno.com Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles; one enantiomer may be therapeutic while the other could be inactive or even harmful. nbinno.com Consequently, regulatory agencies mandate strict control over the stereochemical purity of drug substances.
In the synthesis of peptides, the chiral purity of the constituent amino acids is paramount. nbinno.com The incorporation of even small amounts of the wrong enantiomer can lead to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate from the target peptide and can negatively impact the final product's purity, yield, and biological function. nbinno.com The precise three-dimensional structure of a peptide, which is dictated by its amino acid sequence and stereochemistry, is critical for its ability to bind to its biological target and elicit a therapeutic effect. nbinno.com The use of enantiomerically impure starting materials can lead to unpredictable pharmacological outcomes and create significant hurdles for regulatory approval. nbinno.com Therefore, maintaining high chiral purity throughout the synthesis is not merely a matter of chemical elegance but a critical requirement for producing safe and effective molecules.
Role As a Versatile Building Block in Complex Chemical Architectures
Applications in Peptide Synthesis
Z-D-Ala(tBu)-OH serves as a valuable component in various peptide synthesis methodologies, where the strategic use of protecting groups is essential for achieving the desired final product with high purity and yield. The selection of protecting groups is critical as it dictates the conditions for their removal and ensures the stability of other sensitive parts of the peptide during synthesis. researchgate.netluxembourg-bio.com
In Liquid Phase Peptide Synthesis (LPPS), also known as solution phase synthesis, peptide chains are elongated in a homogenous liquid medium. bachem.com This method allows for the isolation and purification of intermediate peptide fragments, which can be advantageous for quality control throughout the synthesis process. bachem.com The this compound building block is well-suited for LPPS strategies that employ an orthogonal protection scheme. bachem.com
The benzyloxycarbonyl (Z) group serves as a temporary Nα-protecting group, which can be removed by catalytic hydrogenolysis. bachem.comgoogle.com This deprotection method is orthogonal to the acid-labile tert-butyl (tBu) group protecting the side chain. bachem.com This Z/tBu combination is a recognized strategy in solution synthesis, allowing for the selective deprotection of the N-terminus for chain elongation while the side chain remains protected until the final deprotection step with a strong acid like trifluoroacetic acid (TFA). bachem.com
Research has demonstrated the use of Z-protected amino acids in the solution-phase synthesis of peptide fragments. For instance, Z-D-Ala-OH has been used in the synthesis of dipeptides, which are then further elongated. google.comru.nl The general principle involves activating the carboxylic acid of the Z-protected amino acid and coupling it with the free amine of another amino acid or peptide fragment in solution. ru.nl
Table 1: Orthogonal Protecting Group Strategy in LPPS with this compound
| Protecting Group | Location | Cleavage Reagent | Stability |
| Z (Benzyloxycarbonyl) | Nα-terminus | Catalytic Hydrogenolysis | Stable to Trifluoroacetic acid (TFA) |
| tBu (tert-Butyl) | Side Chain | Trifluoroacetic acid (TFA) | Stable to Catalytic Hydrogenolysis |
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for assembling peptides, where the growing peptide chain is anchored to an insoluble polymer resin. luxembourg-bio.comnih.gov This approach simplifies the purification process, as excess reagents and byproducts are removed by washing the resin. luxembourg-bio.com
The two predominant strategies in SPPS are the Fmoc/tBu and Boc/Bn methods, named after the protecting groups used for the Nα-terminus and side chains, respectively. researchgate.net
In the Fmoc/tBu strategy , the base-labile Fmoc group is used for temporary Nα-protection, while acid-labile groups like tBu protect the side chains. nih.govnih.gov Although this compound is not a standard building block in this strategy due to the Z-group's stability to the piperidine (B6355638) used for Fmoc removal, it can be incorporated in specific applications, such as the synthesis of protected peptide fragments that are later used in segment condensation.
The Boc/Bn strategy utilizes the acid-labile Boc group for Nα-protection and typically benzyl-based groups for side-chain protection, which are removed by strong acids like hydrogen fluoride (B91410) (HF). researchgate.net The Z-group is more commonly associated with solution-phase synthesis but can be used in SPPS, particularly when orthogonal protection is needed. For example, the Z-group can be removed by hydrogenolysis, which is orthogonal to the HF cleavage of Boc and Bn groups. google.com This allows for selective deprotection and modification of the peptide while it is still on the resin. The use of Z-protection for specific residues, such as D-Ser(But), has been noted to allow for its selective removal without affecting the t-butyl side-chain protection. google.com
A significant side reaction in SPPS, particularly during the synthesis of dipeptides, is the formation of diketopiperazines (DKPs). acs.orgresearchgate.net This intramolecular cyclization occurs after the deprotection of the N-terminal amino group of a dipeptide attached to the resin, leading to the cleavage of the peptide from the support and termination of the chain elongation. acs.org
Sequences containing proline at the second position (from the C-terminus) are particularly susceptible to DKP formation. acs.orgnih.gov The incorporation of sterically hindered amino acids, such as those with a tBu group, can help mitigate this side reaction. While direct evidence for this compound in preventing DKP formation is not extensively documented in the provided search results, the principle of using sterically bulky residues to disfavor the cyclic transition state is a known strategy. The presence of the bulky tBu group on the D-alanine side chain could sterically hinder the intramolecular attack required for DKP formation.
Furthermore, studies have shown that the choice of protecting groups and coupling conditions can influence the extent of DKP formation. nih.govrsc.org The use of specific coupling reagents and additives can suppress this side reaction. nih.gov
Table 2: Factors Influencing Diketopiperazine (DKP) Formation
| Factor | Influence on DKP Formation | Mitigation Strategy |
| Peptide Sequence | High susceptibility with Proline or Glycine at position 2 | Use of sterically hindered amino acids, dipeptide building blocks |
| Protecting Groups | N-terminal protecting group can influence cyclization rate after removal | Use of alternative protecting groups (e.g., Bsmoc) acs.orgresearchgate.net |
| Coupling Conditions | Base catalysis (e.g., by piperidine) can promote DKP formation nih.gov | Simultaneous deprotection-coupling procedures, use of specific additives (e.g., Oxyma) acs.orgrsc.org |
Segment coupling, or fragment condensation, is a powerful strategy for the synthesis of large peptides and proteins. It involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. This approach minimizes the number of repetitive coupling steps and can improve the purity of the final product.
Z-protected peptide fragments are valuable intermediates in segment condensation strategies. The Z-group provides stable N-terminal protection during the synthesis and purification of the fragment. It can then be selectively removed to allow for coupling with another fragment. For instance, a process for producing LH-RH derivatives involves the coupling of peptide fragments, some of which are initially protected with Z-groups. google.com
The use of this compound allows for the creation of a D-alanine-containing fragment with a protected side chain, which can be a crucial component of a larger, biologically active peptide. The fragment can be synthesized and purified, and then its Z-group can be removed for subsequent coupling.
Macrocyclization is a key strategy for constraining the conformation of a peptide, which can lead to increased potency, selectivity, and metabolic stability. nih.gov The synthesis of cyclic peptides often involves the preparation of a linear precursor, followed by an intramolecular cyclization reaction, typically performed in dilute solution to favor the intramolecular reaction over intermolecular oligomerization. nih.govthieme-connect.de
The incorporation of D-amino acids, such as D-alanine, is a common tactic in the design of cyclic peptides. It can help to induce specific secondary structures, such as beta-turns, and can increase resistance to enzymatic degradation. The presence of a D-amino acid at the C-terminus of a linear precursor has been shown to facilitate cyclization in some cases. thieme-connect.de
This compound can be used to introduce a D-alanine residue with a protected side chain into the linear precursor of a cyclic peptide. The Z-group can serve as the N-terminal protection during the assembly of the linear chain. After the linear precursor is synthesized, the terminal protecting groups are removed to allow for head-to-tail cyclization. The tBu group on the alanine (B10760859) side chain would remain in place during this process and would be removed in a final global deprotection step. This approach has been applied in the synthesis of various cyclic peptide analogues. thieme-connect.de
Solid Phase Peptide Synthesis (SPPS) Strategies
Contributions to the Synthesis of Unnatural Amino Acid Derivatives
Z-D-Ala-OtBu is an important precursor for synthesizing peptides and peptidomimetics containing D-alanine residues. Peptides incorporating non-natural D-amino acids are considered unnatural derivatives. chemsrc.com These molecules often exhibit enhanced stability against degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability can lead to a longer biological half-life, a desirable trait for therapeutic peptide candidates.
In solution-phase peptide synthesis, Z-D-Ala-OtBu can be deprotected at its N-terminus (by removing the Z-group) and coupled with another N-protected amino acid. google.com Alternatively, the tert-butyl ester can be cleaved to reveal a free carboxylic acid, which can then be coupled to the amino group of another amino acid or peptide ester. This flexibility allows for the precise and sequential assembly of custom peptide chains.
Use in the Construction of Chiral Organic Scaffolds
Beyond peptide synthesis, Z-D-Ala-OtBu serves as a valuable chiral scaffold. The D-stereocenter derived from D-alanine provides a fixed point of chirality that can be used to direct the stereochemical outcome of subsequent reactions in asymmetric synthesis. After removal of the protecting groups, the resulting chiral D-alanine core can be chemically modified to create a wide array of non-peptidic molecules. The defined stereochemistry is crucial for applications in areas such as drug discovery and materials science, where the three-dimensional arrangement of atoms dictates biological activity or material properties. The use of amino acids as chiral building blocks is a well-established strategy for creating complex, enantiomerically pure molecules. chemicalbook.com
Integration into Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts like enzymes. Z-D-Ala-OtBu is a suitable substrate for several potential chemoenzymatic strategies. For instance, lipases could be employed for the mild and selective cleavage of the tert-butyl ester group, a reaction that might be advantageous if other parts of a larger molecule are sensitive to the harsh acidic conditions typically used for this deprotection.
Furthermore, proteases, which naturally form peptide bonds, can be used in reverse under specific non-aqueous conditions to act as ligases. After the selective removal of the Z-group from Z-D-Ala-OtBu, the resulting H-D-Ala-OtBu could be coupled to another amino acid derivative in a protease-catalyzed reaction. This approach leverages the high stereoselectivity of the enzyme to ensure the formation of a chirally pure product. The application of enzymes in peptide and derivative synthesis is a growing field aimed at developing more sustainable and efficient manufacturing processes.
Advanced Analytical Characterization Methodologies Excluding Data
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of Z-D-Ala(tBu)-OH in solution. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the protons of the tert-butyl (tBu) group would appear as a distinct singlet, usually in the upfield region of the spectrum, due to the shielding effect of the electron-donating alkyl groups. The protons of the alanine (B10760859) backbone, specifically the α-proton and the β-methyl protons, would exhibit characteristic chemical shifts and coupling patterns. The benzylic protons of the Z (benzyloxycarbonyl) protecting group would be observed, as would the aromatic protons of the phenyl ring.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the ester and the carbamate (B1207046), the quaternary carbon and methyl carbons of the t-butyl group, the carbons of the alanine moiety, and the carbons of the benzyloxycarbonyl group. The analysis of these spectra, often aided by two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, thus confirming the connectivity of the atoms within the molecule. nih.govuni-regensburg.dersc.org The use of deuterated solvents is standard for these analyses. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Upon ionization, the molecule will undergo characteristic fragmentation. Common fragmentation pathways for protected amino acids include the loss of the tert-butyl group as a stable carbocation, cleavage of the ester bond, and fragmentation of the benzyloxycarbonyl protecting group. libretexts.org For instance, the loss of the t-butyl group would result in a prominent peak at [M-57]+. The fragmentation of the Z-group can lead to the formation of a benzyl (B1604629) or tropylium (B1234903) ion at m/z 91. By analyzing these fragmentation patterns, the sequence and identity of the constituent parts of the molecule can be verified. uantwerpen.be
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule by detecting their characteristic vibrational frequencies. fiveable.melibretexts.org
Key absorptions in the IR spectrum would include:
A strong carbonyl (C=O) stretching band for the ester group, typically appearing around 1735-1750 cm⁻¹. libretexts.org
Another strong carbonyl stretching band for the urethane (B1682113) (carbamate) of the Z-group, usually observed in the range of 1680-1700 cm⁻¹. uobabylon.edu.iq
The characteristic C-O stretching vibrations for the ester and the ether linkage within the Z-group, which would appear in the fingerprint region (approximately 1000-1300 cm⁻¹). uobabylon.edu.iq
The N-H stretching vibration of the carbamate group, which is expected to appear in the region of 3200-3400 cm⁻¹. pressbooks.pub
C-H stretching vibrations for the aromatic ring of the Z-group and the aliphatic parts of the molecule (alanine and t-butyl group) would be observed in the 2850-3100 cm⁻¹ range. libretexts.org
The presence and position of these bands provide confirmatory evidence for the functional groups that constitute the this compound molecule. libretexts.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or enantiomeric variants.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. google.comnih.govruifuchemical.com Reversed-phase HPLC, using a C18 column, is commonly employed for this purpose. wiley-vch.de
A typical HPLC method would involve a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile. wiley-vch.de The compound is detected using a UV detector, typically at a wavelength where the aromatic Z-group absorbs strongly (e.g., 210-220 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This technique can effectively separate the target compound from starting materials, by-products, and other impurities. rsc.org
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, or enantiomeric excess (ee). This is achieved using chiral chromatography, a specialized form of HPLC. uma.esnih.gov
Chiral chromatography utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers of the analyte. nii.ac.jpchinesechemsoc.org The differential interaction between the enantiomers and the CSP leads to their separation, resulting in two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of the two peaks. This analysis is critical to ensure that the compound has the desired stereochemistry, which is often a key determinant of its properties and function in subsequent applications. rsc.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule such as this compound, this technique provides the most direct and reliable means of establishing its absolute stereochemistry and characterizing its precise conformation and intermolecular interactions in the solid state. soton.ac.uk The active ingredients in pharmaceuticals are often chiral, making the determination of absolute stereochemistry a critical step. soton.ac.uk
The fundamental principle of the method involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique, three-dimensional diffraction pattern. researchgate.net By analyzing the positions and intensities of these diffracted spots, researchers can calculate an electron density map of the molecule. This map is then interpreted to build a detailed model of the atomic arrangement, yielding precise coordinates for each atom in the crystal's unit cell. researchgate.netresearchgate.net
This process provides unequivocal proof of the molecule's covalent structure and, crucially for this compound, its stereochemical configuration. The analysis confirms the D-configuration at the chiral α-carbon of the alanine residue by determining the absolute spatial arrangement of the substituents. The traditional method for determining absolute stereochemistry in the pharmaceutical industry is single-crystal X-ray diffraction. soton.ac.uk The absolute configuration can be determined with high confidence, often through the analysis of anomalous dispersion effects, which results in the calculation of a Flack parameter. soton.ac.uk A Flack parameter value close to zero for a given enantiomeric model provides strong evidence for the correctness of the assigned absolute stereochemistry. soton.ac.uk
While a specific crystal structure for this compound is not publicly available, the following table represents the typical crystallographic data that would be generated from such an analysis, based on data for similar small organic molecules.
| Parameter | Illustrative Value |
| Empirical Formula | C15H21NO4 |
| Formula Weight | 279.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.54 |
| b (Å) | 5.98 |
| c (Å) | 12.87 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 783.4 |
| Z (molecules per unit cell) | 2 |
| Calculated Density (g/cm³) | 1.183 |
| Flack Parameter | 0.05 (11) |
| R-factor | ~0.04 |
Computational and Theoretical Investigations
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are essential for predicting the three-dimensional structure and conformational preferences of amino acid derivatives and the peptides they form. For Z-D-Ala(tBu)-OH, two key structural features dictate its conformational landscape: the bulky tert-butyl (tBu) group and the planar Z-protecting group.
The tBu group imposes significant steric hindrance, which restricts the rotational freedom around the chi (χ) and psi (ψ) dihedral angles of the amino acid backbone when incorporated into a peptide chain. Molecular mechanics calculations and modeling studies on peptides containing other tBu-protected residues, such as Ser(tBu) and Tyr(tBu), have shown that these bulky groups can influence local and global peptide conformations. nih.govresearchgate.net This steric demand can be advantageous, for instance, in promoting specific secondary structures like α-helices or β-turns by limiting the available conformational space. nih.gov In the case of this compound, molecular modeling would predict a restricted range of allowed Ramachandran angles for the resulting peptide, a factor that chemists can exploit in the design of peptides with specific folds. frontiersin.org Ellipsometry and molecular modeling of similar long-chain amino acid analogues have shown good agreement between expected thickness and experimental results, validating the predictive power of these computational approaches. nih.gov
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms at the molecular level, providing insight into transition states and reaction energetics that are often difficult to capture experimentally. frontiersin.orgkoreascience.kr In the context of peptide synthesis, DFT calculations are used to study the mechanisms of peptide coupling reactions, racemization, and the formation of byproducts. nih.govnih.gov
While specific DFT studies on this compound are not prominent, research on analogous systems provides a clear framework for how it would be analyzed. For example, DFT calculations have been employed to investigate the formation of N-carboxyanhydrides (NCAs) from protected amino acids and the subsequent ring-opening polymerization, revealing the energy barriers for each step. frontiersin.orgfrontiersin.org DFT has also been used to explore the mechanisms of various coupling reagents, detailing the formation of active esters and the subsequent aminolysis. nih.govnih.gov These studies calculate the Gibbs free energy of intermediates and transition states, allowing for the identification of rate-limiting steps and potential side reactions. nih.gov For this compound, DFT could be used to model its activation by a coupling reagent and the subsequent reaction with an amine, predicting the energy barrier for amide bond formation and comparing it to the barriers for potential side reactions.
Table 1: Illustrative DFT-Calculated Energy Barriers in Peptide Synthesis Reactions This table presents representative data from studies on similar molecules to illustrate the application of DFT, as specific data for this compound is not available.
| Reaction Step | Example System | Functional/Basis Set | Calculated Barrier (kcal/mol) | Reference |
| Amine-initiated ROP of Ala-NCA | Ala-NCA + Ethylamine | B3LYP/6-31G(d) | ~16-20 | frontiersin.org |
| SN2 step in Sar-NTA synthesis | Sarcosine + Thiophosgene | M06-2X/6-311++G(d,p) | 18.5 | frontiersin.org |
| Activation by Coupling Reagent | Boc-Gly-OH + IBA-OBz/DMAP | B3LYP/6-31G(d) | 27.4 | nih.gov |
Prediction of Reactivity and Selectivity Profiles
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. By analyzing the electronic structure and steric properties, it is possible to forecast how the molecule will behave in a chemical reaction. researchgate.netnih.gov
The reactivity of this compound is governed by several factors that can be modeled computationally:
Steric Hindrance : The bulky tBu group can significantly slow down the rate of peptide coupling, a phenomenon that can be quantified through transition state theory combined with computed energy barriers. Modeling studies on other sterically hindered amino acids confirm that bulky protecting groups impact coupling efficiency. nih.gov
Electronic Effects : The Z-group (benzyloxycarbonyl) is electron-withdrawing, which can influence the nucleophilicity of the nitrogen atom and the acidity of the carboxylic acid. DFT calculations can quantify these effects by computing atomic charges and molecular orbitals. researchgate.net Studies on other N-protected amino acids show that the nature of the protecting group directly influences reactivity. acs.org
pKa Prediction : The acidity of the carboxylic acid and the basicity of the amine are critical for reactivity. Computational methods, including DFT and specialized algorithms, can predict the pKa of these functional groups, helping to determine the optimal pH for coupling reactions and predict the reactivity of cysteine residues. nih.govchemrxiv.org
Machine learning models, trained on large datasets from automated peptide synthesis, are also emerging as a powerful predictive tool. These models can map the structural representations of protected amino acids to experimental outcomes, predicting reaction efficiency with high accuracy. mit.edu
Force Field Development for Peptide and Peptidomimetic Systems
Molecular dynamics (MD) simulations are indispensable for studying the dynamics and interactions of peptides and peptidomimetics. The accuracy of these simulations depends entirely on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.gov Standard force fields like CHARMM, AMBER, and OPLS are well-parameterized for the 20 canonical amino acids but often lack parameters for non-standard or protected residues like this compound. frontiersin.org
Developing force field parameters for a non-standard residue is a meticulous process:
Quantum Mechanical (QM) Calculations : High-level QM calculations are performed on a small model compound (e.g., Ac-D-Ala(tBu)-NMe) to obtain reference data. This includes optimizing geometries and scanning the potential energy surface for all rotatable dihedral angles. nih.govresearchgate.net
Parameter Fitting : The force field parameters (bond lengths, angles, dihedral constants, and partial atomic charges) are adjusted to reproduce the QM data. Partial charges are often fitted to reproduce QM electrostatic potentials and interaction energies with water. frontiersin.orgnih.gov
Validation : The new parameters are validated by running MD simulations on larger systems, such as a protein containing the new residue, and comparing the results to experimental data, like crystal structures. frontiersin.org
Recent efforts have led to the extension of force fields like CHARMM36 to include hundreds of non-standard amino acids, demonstrating a systematic approach to parameterization that ensures compatibility and accuracy for simulating complex biological systems. nih.govbioexcel.eu The inclusion of specific parameters for the Z-group and the tBu-ester linkage would be necessary for accurate simulations of peptides containing this compound.
Table 2: Major Force Fields Used in Peptide and Protein Simulations
| Force Field | Key Features | Parameterization Strategy | Applicability to Non-Standard Residues |
| CHARMM | Widely used for biomolecules; includes CMAP corrections for backbone dihedrals. | QM data (geometries, energies, dipoles) and experimental data (e.g., heats of vaporization). | Extensions like CGenFF and specific parameterization efforts exist for many non-standard residues. nih.gov |
| AMBER | Popular for proteins and nucleic acids; multiple versions with improving accuracy. | RESP fitting for partial charges; QM torsional scans for dihedral parameters. | Parameterization for unnatural amino acids is an active area of development. frontiersin.org |
| OPLS | Optimized Potentials for Liquid Simulations; known for accurately reproducing liquid properties. | Fitting to experimental properties of liquids and QM data for torsional potentials. | OPLS-AA/L and subsequent versions include parameters for a wide range of organic molecules and residues. |
| GROMOS | Designed for use with the GROMACS simulation package; uses a united-atom representation in older versions. | Based on reproducing thermodynamic data in the condensed phase. | New versions have expanded parameter sets for post-translationally modified amino acids. frontiersin.org |
Future Research Directions and Emerging Methodologies
Development of Novel and Green Synthetic Routes
The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic processes for key building blocks like Z-D-Ala(tBu)-OH. unife.it Future work in this area is centered on reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources, aligning with the principles of green chemistry.
Key research thrusts include:
Alternative Solvents: A significant portion of chemical waste originates from solvents. Research is focused on replacing traditional, hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. acs.orgrsc.org Promising results have been shown with solvent mixtures such as anisole/dimethyl sulfoxide (B87167) (DMSO) and triethyl phosphate (B84403) (TEP)/DMSO in solid-phase peptide synthesis (SPPS), which could be adapted for the solution-phase synthesis involving this compound. acs.orgtandfonline.com
Chemo-enzymatic Peptide Synthesis (CEPS): This approach combines the selectivity of enzymes with the versatility of chemical synthesis. bachem.com CEPS offers a greener alternative by reducing the need for side-chain protecting groups and minimizing the use of organic solvents. unife.itbachem.com Future investigations could explore enzymatic methods for the coupling or deprotection steps in syntheses utilizing this compound, potentially leading to higher efficiency and fewer side reactions.
Novel Catalytic Systems: Research into new catalytic methods aims to improve reaction efficiency and reduce waste. For instance, a recent study detailed a Ni-catalyzed decarboxylative cyclization that could inspire new strategies for forming complex structures from amino acid derivatives. researchgate.net The development of efficient, reusable catalysts for the introduction or removal of the Z and tBu groups represents a significant area for future exploration. organic-chemistry.org For example, using perchloric acid adsorbed on silica-gel (HClO4–SiO2) has been shown to be an efficient and reusable catalyst for N-tert-butoxycarbonylation. organic-chemistry.org
| Green Chemistry Approach | Objective | Potential Application for this compound Synthesis | Reference |
|---|---|---|---|
| Use of Green Solvents | Replace hazardous solvents like DMF and DCM. | Employing solvents like TEP/DMSO or anisole/DMSO in synthesis and purification steps. | acs.orgtandfonline.com |
| Chemo-enzymatic Synthesis (CEPS) | Increase selectivity, reduce need for protecting groups and organic solvent usage. | Enzymatic catalysis for coupling or deprotection reactions. | unife.itbachem.com |
| Advanced Catalysis | Improve reaction rates, yields, and catalyst reusability. | Developing novel catalysts for efficient Z-group introduction or tBu-ester formation. | researchgate.netorganic-chemistry.org |
Exploration of Enhanced Protecting Group Strategies
The Z (benzyloxycarbonyl) and tBu (tert-butyl) groups are central to the utility of this compound, offering orthogonal protection of the amine and carboxylic acid functionalities, respectively. bachem.compeptide.com However, the quest for greater efficiency and milder reaction conditions propels the exploration of new protecting group strategies.
Future research directions include:
Improving Orthogonality: The Z/tBu combination is effective in solution-phase synthesis, allowing for selective deprotection. bachem.com Research continues to seek new protecting groups with even greater stability and more specific cleavage conditions to prevent premature deprotection or side reactions, especially in the synthesis of complex, multi-functionalized molecules. peptide.comnih.gov
Acid-Labile Alternatives: While the tBu group is cleaved by acid, developing protecting groups that can be removed under exceptionally mild acidic conditions would broaden the substrate scope and prevent damage to sensitive functional groups elsewhere in the molecule. organic-chemistry.org
Enzyme-Labile Groups: The integration of enzyme-labile protecting groups offers a highly specific and green method for deprotection, operating under mild physiological conditions.
Specialized Protecting Groups: For specific applications, such as on-resin cyclization or modification, specialized protecting groups are needed that can be removed without affecting the N-terminal protection or the resin linkage. peptide.com An example is the use of the Bsmoc group as an alternative to Fmoc to prevent side reactions like diketopiperazine formation. acs.orgnih.gov
| Protecting Group Strategy | Key Feature | Relevance to this compound Chemistry | Reference |
|---|---|---|---|
| Z (Benzyloxycarbonyl) | N-terminal protection, removed by hydrogenolysis or strong acid. | Standard N-terminal protection in the Z/tBu strategy. bachem.comwikipedia.org | bachem.comwikipedia.org |
| tBu (tert-Butyl) | C-terminal ester protection, removed by moderate acid (e.g., TFA). | Standard C-terminal protection in the Z/tBu strategy. bachem.comorganic-chemistry.org | bachem.comorganic-chemistry.org |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base-labile N-terminal protection, common in SPPS. | An alternative orthogonal partner, though Z is more common in solution-phase. molport.comnih.gov | molport.comnih.gov |
| Bsmoc (1,1-dioxobenzo[b]thiophene-2-yl-methyloxycarbonyl) | Alternative to Fmoc to minimize specific side reactions. | Represents the development of next-generation protecting groups to solve known synthetic problems. | acs.orgnih.gov |
Expansion of Application Scope in Medicinal Chemistry Scaffolds and Materials Science
This compound serves as a valuable chiral building block for creating molecules with specific three-dimensional structures. sigmaaldrich.com Its future applications are set to expand beyond traditional peptide synthesis into new domains of medicinal chemistry and materials science.
Medicinal Chemistry Scaffolds: Unnatural amino acids are crucial for designing peptidomimetics that exhibit improved stability, potency, and bioavailability compared to their natural counterparts. sigmaaldrich.com this compound can be incorporated into novel molecular scaffolds, such as oxazolidinones, which are recognized for their broad therapeutic potential in areas including antibacterial and anticancer treatments. nih.govresearchgate.net The D-alanine configuration can confer resistance to enzymatic degradation, a desirable trait for therapeutic candidates.
Materials Science: The self-assembly properties of peptides are being harnessed to create novel biomaterials, including hydrogels, nanofibers, and nerve conduits. nih.govmdpi.com The defined stereochemistry of this compound can be used to control the supramolecular structure and function of these materials. There is potential for this compound to be used in creating biocompatible scaffolds for tissue engineering or as a component in stimuli-responsive "smart" materials. mdpi.comchemimpex.com
Integration with Automated Synthesis Platforms and High-Throughput Methodologies
Automation has revolutionized peptide synthesis, primarily through SPPS. molport.comthermofisher.com While Z-protected amino acids have traditionally been favored in solution-phase synthesis, there is a growing effort to integrate them into automated and high-throughput workflows. peptide.comwikipedia.org
Automated Liquid-Phase Peptide Synthesis (LPPS): LPPS is amenable to automation and is compatible with the Z/tBu protecting group strategy. bachem.combuchiglas.com Future developments in reactor technology and purification systems could enhance the efficiency of automated LPPS, making it a more attractive option for the large-scale synthesis of peptides containing this compound. rsc.org
High-Throughput Synthesis and Screening: Methodologies such as SPOT synthesis and microarray technologies allow for the parallel synthesis of thousands of peptides for rapid screening. mpg.de Adapting the chemistry of this compound for compatibility with these platforms would enable its inclusion in large peptide libraries for drug discovery and materials science research. This requires optimizing coupling and deprotection conditions for miniaturized and automated systems.
Advanced Mechanistic Studies and Kinetic Modeling
A profound understanding of reaction mechanisms is essential for optimizing synthetic protocols, maximizing yields, and minimizing impurities. Future research will increasingly rely on advanced analytical techniques and computational modeling to dissect the intricate reaction pathways involving this compound.
Mechanistic Elucidation of Side Reactions: Side reactions, such as racemization and diketopiperazine (DKP) formation, can significantly impact the purity and yield of the final product. acs.orgnih.gov Detailed mechanistic studies, potentially using in situ spectroscopy and computational methods like Density Functional Theory (DFT), can uncover the pathways leading to these impurities. nih.govwhiterose.ac.uk For instance, understanding the kinetics of DKP formation has led to strategies to mitigate it, such as using specific additives or controlling reaction times and temperatures. acs.orgnih.gov
Kinetic Modeling: Developing accurate kinetic models for the coupling and deprotection steps allows for the precise prediction of reaction outcomes under various conditions. acs.orgwhiterose.ac.uk Such models can guide the optimization of reaction parameters (e.g., temperature, concentration, reagent stoichiometry) to enhance product yield and purity. This predictive capability is particularly valuable for scaling up production and for integration into automated synthesis platforms where real-time monitoring may be limited.
Q & A
Q. How does the D-configuration of this compound influence its incorporation into β-sheet structures in peptides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
